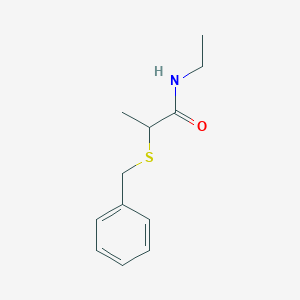

2-(benzylthio)-N-ethylpropanamide

Description

2-(Benzylthio)-N-ethylpropanamide is a synthetic α-thioamide compound characterized by a propanamide backbone substituted with a benzylthio (-S-CH₂C₆H₅) group at the α-carbon and an N-ethyl group on the amide nitrogen. Its molecular formula is C₁₂H₁₇NOS, with a molecular weight of 223.33 g/mol.

Properties

IUPAC Name |

2-benzylsulfanyl-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-3-13-12(14)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWONAWULNYVNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(4-Methoxybenzenethio)propanamide

- Molecular Formula: C₁₀H₁₃NO₂S

- Molecular Weight : 223.28 g/mol

- Synthesis: Prepared via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol in ethanol using sodium as a base .

- Key Differences :

- Lacks the N-ethyl substitution present in the target compound.

- Features a 4-methoxybenzylthio group instead of benzylthio, introducing electron-donating methoxy substituents that may alter electronic properties and solubility.

N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide

- Molecular Formula: C₁₂H₁₇NO₂S

- Molecular Weight : 251.33 g/mol

- Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol under similar conditions .

- Key Differences :

- Contains a bulkier N,N-dimethyl group, which increases steric hindrance compared to the N-ethyl group in the target compound.

- The 4-methoxybenzylthio group may enhance polarity relative to the unsubstituted benzylthio group.

2-(Benzylthio)-2-imidazoline Monohydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂S

- Molecular Weight : 228.74 g/mol

- Key Differences :

- Replaces the propanamide chain with an imidazoline ring, drastically altering the molecular scaffold.

- The hydrochloride salt form improves solubility in polar solvents compared to the neutral propanamide derivative.

Comparative Data Table

Research Findings and Functional Insights

Electronic and Steric Effects

- The benzylthio group in the target compound is less electron-rich than the 4-methoxybenzylthio group in analogs, which could influence interactions with biological targets or metal ions.

- The N-ethyl substituent offers intermediate steric bulk compared to N,N-dimethyl or unsubstituted amides, possibly balancing solubility and binding affinity in pharmacological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.